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Compound of Interest

Compound Name: 6-chloro-5-ethynylpyrazin-2-amine

CAS No.: 2764012-30-6

Cat. No.: B6249609 Get Quote

Introduction & Structural Analysis
6-chloro-5-ethynylpyrazin-2-amine (CAS: 2764012-30-6) features a densely functionalized

pyrazine core. The presence of a halogen (Cl) at position 6 adjacent to an alkyne (ethynyl) at

position 5 creates a classic "ortho-haloalkynyl" motif, which serves as a versatile linchpin for

heteroannulation reactions.

Key Reactivity Features
Electrophilic C6 Position: The carbon at position 6 is highly activated for nucleophilic

aromatic substitution (

) due to the electron-withdrawing nature of the pyrazine nitrogens and the chlorine leaving
group.

Alkynyl Handle (C5): The adjacent ethynyl group can act as an electrophile (after activation)

or participate in metal-catalyzed cyclizations (e.g., 5-endo-dig or 5-exo-dig pathways).

C2-Amine: The exocyclic amine at position 2 typically remains stable during C5-C6

cyclization but can be protected (e.g., Boc, acetyl) if side reactions occur.

Primary Cyclization Pathways
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The two most chemically valuable transformations for this substrate are the formation of

pyrrolo[2,3-b]pyrazines (via reaction with amines) and furo[2,3-b]pyrazines (via reaction with

oxygen nucleophiles).

Pathway A: Synthesis of 2-Amino-5H-pyrrolo[2,3-
b]pyrazines
This is the dominant pathway for generating kinase inhibitor scaffolds. The reaction proceeds

via a one-pot cascade: intermolecular

displacement of the chloride by a primary amine, followed by intramolecular hydroamination of
the alkyne.

Mechanism:

: Primary amine (

) attacks C6, displacing Chloride.

Cyclization: The newly installed amine nitrogen attacks the adjacent alkyne (C5) in a 5-endo-

dig fashion, catalyzed by base or metal ions (

,

), to close the pyrrole ring.

Pathway B: Synthesis of 2-Amino-furo[2,3-b]pyrazines
This pathway utilizes oxygen nucleophiles (hydroxide or alkoxides) to form a furan-fused

system.

Mechanism:

: Hydroxide/Alkoxide attacks C6, displacing Chloride.

Cyclization: The oxygen attacks the alkyne to form the furan ring.
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Protocol A: Copper-Catalyzed Aminocyclization
(Pyrrolo-Fusion)
Best for: Installing bulky or aromatic amines at the N-5 position.

Materials:

Substrate: 6-chloro-5-ethynylpyrazin-2-amine (1.0 equiv)

Reagent: Primary Amine (

, 1.2–1.5 equiv)

Catalyst: CuI (10 mol%)

Base:

(2.0 equiv) or

(2.0 equiv)

Solvent: DMF or DMSO (anhydrous)

Procedure:

Setup: In a glovebox or under

flow, charge a reaction vial with the pyrazine substrate, CuI, and base.

Addition: Add the solvent (concentration ~0.1 M) and the primary amine.

Reaction: Seal the vial and heat to 100–120°C for 4–12 hours. Monitor by LC-MS for the

disappearance of the chloro-intermediate.

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine to remove

DMF. Dry organic layer over

.[1][2]

Purification: Flash column chromatography (typically DCM/MeOH or Hex/EtOAc gradients).
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Critical Note: For volatile amines, use a sealed pressure tube. For unreactive amines, adding a

ligand like L-proline (20 mol%) can accelerate the reaction.

Protocol B: Base-Mediated Furo-Cyclization
Best for: Creating the unsubstituted furo[2,3-b]pyrazine core.

Materials:

Substrate: 6-chloro-5-ethynylpyrazin-2-amine (1.0 equiv)

Reagent: KOH (5.0 equiv) or NaOtBu (3.0 equiv)

Solvent: DMSO or t-BuOH

Temperature: 80°C

Procedure:

Dissolve the substrate in DMSO.

Add powdered KOH or NaOtBu.

Heat at 80°C for 2–6 hours. The mixture will typically darken.

Quench with saturated

solution.

Extract with EtOAc (x3). Note: The product may be polar; check the aqueous phase.

Reaction Conditions Optimization Table
The following table summarizes conditions based on the desired product class.
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Target
Scaffold

Reagent
(Nucleop
hile)

Catalyst Base Solvent Temp (°C)
Yield
Potential

N-Alkyl-

Pyrrolo[2,3

-b]pyrazine

Alkyl

Amine (

)

None / CuI / TEA
NMP /

DMF
100-130

High

(>80%)

N-Aryl-

Pyrrolo[2,3

-b]pyrazine

Aniline (

)
/ BINAP Toluene 110

Mod-High

(60-80%)

Furo[2,3-

b]pyrazine

Water /

Hydroxide
None

KOH /

NaOH
DMSO / 80-100

Moderate

(50-70%)

Thieno[2,3-

b]pyrazine / NaHS None DMF 90
Moderate

(40-60%)

Mechanistic & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the common

intermediate.

One-Pot Cascade (Protocol A)

6-Chloro-5-ethynyl
pyrazin-2-amine

Intermediate:
N-Substituted
Amino-alkyne

Step 1: SnAr
(R-NH2, Base, Heat)

Target B:
2-Amino-furo

[2,3-b]pyrazine

Direct Cyclization
(KOH/DMSO, 80°C)

Target A:
2-Amino-5H-pyrrolo

[2,3-b]pyrazine

Step 2: 5-endo-dig
Cyclization

Click to download full resolution via product page

Caption: Divergent cyclization pathways for 6-chloro-5-ethynylpyrazin-2-amine yielding

pyrrolo- and furo-fused systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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